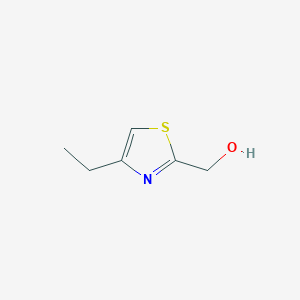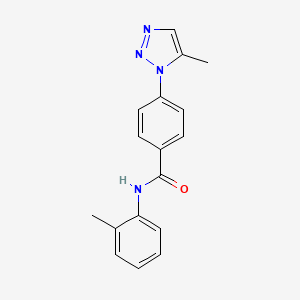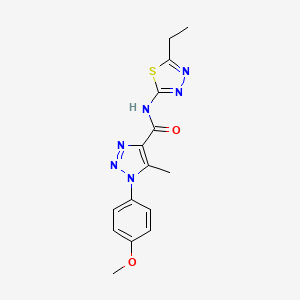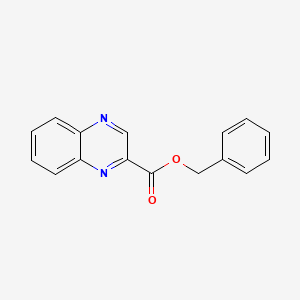![molecular formula C16H13FN2O B2489993 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline CAS No. 2095410-77-6](/img/structure/B2489993.png)
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline is not well understood, but it is believed to involve its ability to selectively bind to nucleic acids. The compound has been shown to intercalate into DNA and RNA, causing structural changes that can affect gene expression and other cellular processes. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline has been shown to have a variety of biochemical and physiological effects. In cell culture studies, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline in lab experiments is its selectivity for nucleic acids. This makes it a useful tool for studying DNA and RNA structure and function. However, one limitation is its potential toxicity, which could limit its use in certain experiments. It is important to use caution when handling this compound and to follow appropriate safety protocols.
Future Directions
There are many potential future directions for research involving 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline. One area of interest is its use in the development of new anti-cancer drugs. The compound has shown promise in inducing apoptosis in cancer cells, and further research could lead to the development of more effective treatments. Another area of interest is its use as a fluorescent probe for imaging cellular structures and processes. The compound's selectivity for nucleic acids could make it a valuable tool for studying DNA and RNA in living cells. Finally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
Synthesis Methods
The synthesis of 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline involves a multi-step process that begins with the reaction of 3-methyl-2-pyridinemethanol with 6-fluoro-8-nitroquinoline in the presence of a base. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the final product. This synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for imaging cellular structures and processes. The compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
6-fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-4-2-7-19-16(11)20-10-13-9-14(17)8-12-5-3-6-18-15(12)13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRUUPPWTBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=C3C(=CC(=C2)F)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)





![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)

![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)



![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)
